molecular formula C6H11FO3 B12969900 Ethyl 2-(2-fluoroethoxy)acetate

Ethyl 2-(2-fluoroethoxy)acetate

Cat. No.: B12969900
M. Wt: 150.15 g/mol
InChI Key: UFOSDQFIBKBBFO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoroethoxy)acetate is a fluorinated ester characterized by a fluoroethoxy (-OCH₂CH₂F) substituent at the α-position of the acetate group. This compound serves as a critical intermediate in synthesizing radiolabeled agents for positron emission tomography (PET) imaging, particularly derivatives like 2-(4-(2-[¹⁸F]fluoroethoxy)benzamido)acetate ([¹⁸F]FEBA), which exhibit high specificity for tumor imaging . The fluorine atom in the ethoxy chain enhances lipophilicity and metabolic stability, enabling efficient cellular uptake and retention in target tissues.

Properties

Molecular Formula

C6H11FO3

Molecular Weight

150.15 g/mol

IUPAC Name

ethyl 2-(2-fluoroethoxy)acetate

InChI

InChI=1S/C6H11FO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3

InChI Key

UFOSDQFIBKBBFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCF

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 2-(2-fluoroethoxy)acetate typically involves the reaction of ethyl acetate with 2-fluoroethanol in the presence of a catalyst. One common method includes the use of hydrofluoric acid as both a solvent and a catalyst. The reaction is carried out at low temperatures to ensure high purity and yield . Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-(2-fluoroethoxy)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(2-fluoroethoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs that require fluorinated groups for enhanced activity.

    Industry: It is used in the production of specialty chemicals and as an additive in high-performance materials.

Mechanism of Action

The mechanism by which ethyl 2-(2-fluoroethoxy)acetate exerts its effects depends on the specific application. In chemical reactions, the fluorine atom’s electronegativity plays a crucial role in influencing the reactivity and stability of the compound. In biological systems, the compound’s interaction with enzymes and receptors can be modulated by the presence of the fluorine atom, which can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Ethyl 2-(4-Aminophenoxy)acetate

  • Structure: Features a 4-aminophenoxy group (-O-C₆H₄-NH₂) instead of the fluoroethoxy substituent.
  • Synthesis: Synthesized via alkylation of p-nitrophenol with ethyl bromoacetate, followed by nitro-group reduction .
  • Applications : Primarily a precursor for dual glucokinase (GK) activators, contrasting with the imaging focus of fluorinated analogs.
  • Key Differences: The amino group increases polarity, reducing membrane permeability compared to the fluoroethoxy derivative. Higher susceptibility to oxidative metabolism due to the absence of fluorine’s electron-withdrawing effects .

Ethyl 2-(2-Fluorophenyl)acetate

  • Structure : Fluorine is directly attached to the phenyl ring (C₆H₄-F) rather than the ethoxy chain.
  • Applications : Used as a pharmaceutical intermediate, leveraging fluorine’s ability to modulate pharmacokinetics (e.g., bioavailability, half-life) .
  • Key Differences :
    • The ortho-fluorine on the phenyl ring induces steric and electronic effects distinct from the ethoxy-bound fluorine.
    • Lower lipophilicity compared to Ethyl 2-(2-fluoroethoxy)acetate, impacting tissue distribution .

Ethyl 2-(2,2,2-Trifluoroethoxy)acetate

  • Structure : Contains a trifluoroethoxy (-OCH₂CF₃) group.
  • Physicochemical Properties: Enhanced electron-withdrawing effects and lipophilicity due to three fluorine atoms.
  • Applications : Likely used in agrochemicals or materials requiring extreme chemical inertness .

Ethyl 2-(4-Chlorophenoxy)acetoacetate

  • Structure: Chlorine substituent on the phenoxy group (C₆H₄-Cl) and an acetoacetate backbone.
  • Applications : Intermediate in synthesizing herbicides or antifungal agents.
  • Key Differences :
    • Chlorine’s larger atomic size and lower electronegativity reduce electronic effects compared to fluorine.
    • Higher reactivity in nucleophilic substitutions but lower metabolic stability .

Ethyl 2-(2-Chloroethoxy)acetate

  • Structure : Chlorine replaces fluorine in the ethoxy chain (-OCH₂CH₂Cl).
  • Key Differences :
    • Chlorine’s lower electronegativity reduces the electron-withdrawing effect, diminishing stability toward hydrolysis.
    • Higher toxicity risks compared to fluoro analogs .

Physicochemical and Functional Comparisons

Lipophilicity and Membrane Permeability

Compound LogP (Predicted) Key Substituent Application
This compound ~1.8 -OCH₂CH₂F PET imaging
Ethyl 2-(4-aminophenoxy)acetate ~0.9 -O-C₆H₄-NH₂ Drug precursors
Ethyl 2-(2,2,2-trifluoroethoxy)acetate ~2.5 -OCH₂CF₃ Agrochemicals
Ethyl 2-(2-fluorophenyl)acetate ~1.2 -C₆H₃F Pharmaceuticals

Metabolic Stability

  • Fluoroethoxy Derivatives : Fluorine’s electronegativity slows ether bond cleavage, enhancing in vivo stability for imaging agents .
  • Chloroethoxy Derivatives : Prone to faster hydrolysis, limiting their utility in long-term applications .
  • Aminophenoxy Analogs: Amino groups are susceptible to oxidation, reducing metabolic half-life .

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